molecular formula C10H11BrO2 B095035 4-Bromo-4-phenylbutyric acid CAS No. 19078-75-2

4-Bromo-4-phenylbutyric acid

Cat. No. B095035
CAS RN: 19078-75-2
M. Wt: 243.1 g/mol
InChI Key: PWNLWGDSLXNNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4-phenylbutyric acid (BPhB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPhB is a derivative of phenylbutyric acid, a compound known for its anti-inflammatory and neuroprotective properties. BPhB has been shown to exhibit similar properties and has been studied extensively for its potential use in treating various diseases.

Mechanism Of Action

The exact mechanism of action of 4-Bromo-4-phenylbutyric acid is not fully understood. However, it is believed that 4-Bromo-4-phenylbutyric acid exerts its therapeutic effects through various pathways, including the inhibition of inflammation and oxidative stress. 4-Bromo-4-phenylbutyric acid has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases.

Biochemical And Physiological Effects

4-Bromo-4-phenylbutyric acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. 4-Bromo-4-phenylbutyric acid has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

4-Bromo-4-phenylbutyric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent therapeutic effects. However, there are also some limitations to using 4-Bromo-4-phenylbutyric acid in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.

Future Directions

There are several future directions for research on 4-Bromo-4-phenylbutyric acid. One area of interest is the potential use of 4-Bromo-4-phenylbutyric acid in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-Bromo-4-phenylbutyric acid in cancer therapy. Further research is needed to fully understand the mechanism of action of 4-Bromo-4-phenylbutyric acid and to identify any potential side effects.

Synthesis Methods

4-Bromo-4-phenylbutyric acid can be synthesized through various methods, including the reaction of phenylbutyric acid with bromine. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-Bromo-4-phenylbutyric acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and anticancer properties. 4-Bromo-4-phenylbutyric acid has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

19078-75-2

Product Name

4-Bromo-4-phenylbutyric acid

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

4-bromo-4-phenylbutanoic acid

InChI

InChI=1S/C10H11BrO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

PWNLWGDSLXNNFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC(=O)O)Br

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)Br

Origin of Product

United States

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